molecular formula C6H9NO2 B1272303 2-Amino-1-furan-2-yl-ethanol CAS No. 2745-22-4

2-Amino-1-furan-2-yl-ethanol

Cat. No. B1272303
CAS RN: 2745-22-4
M. Wt: 127.14 g/mol
InChI Key: JWQAFPHYLSGNSK-UHFFFAOYSA-N
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Description

2-Amino-1-furan-2-yl-ethanol is a reactant used in the synthesis of N-(silylmethyl)imines . It is a furan derivative .


Synthesis Analysis

A kilogram-scale production of ®-2-amino-1-(2-furyl)ethanol by cyanation of furfural using a wild-type Hevea brasiliensis HNL followed by chemical reduction was reported . The biotransformation was conducted at 0°C under nitrogen purging at pH 4.9 to minimize spontaneous aldehyde oxidation and (nonselective) cyanohydrin formation .


Molecular Structure Analysis

The molecular formula of 2-Amino-1-furan-2-yl-ethanol is C6H9NO2 . Its molecular weight is 127.14 g/mol . The InChI code is 1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 .


Chemical Reactions Analysis

The generation of the asymmetric centre was accomplished by a highly enantioselective cyanohydrin reaction of furan-2-carbaldehyde with hydrocyanic acid catalyzed by the hydroxynitrile lyase from Hevea brasiliensis .


Physical And Chemical Properties Analysis

The physical form of 2-Amino-1-furan-2-yl-ethanol is a pale-yellow to yellow-brown solid . Its melting point is 85-87°C .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-Amino-1-furan-2-yl-ethanol”, focusing on unique applications:

Synthesis of Sugar Analogues, Antibiotics, Tirantamycines, and Anticancer Drugs

(S)-1-(furan-2-yl)propan-1-ol, a derivative of 2-Amino-1-furan-2-yl-ethanol, can be used in the production of pyranone. Pyranone is a key intermediate in the synthesis of various biologically active compounds including sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Inhibition and Activation of Monophenolase

Compound 8, derived from 2-Amino-1-furan-2-yl-ethanol, has been shown to exhibit a dose-dependent inhibition of monophenolase at low doses. Interestingly, at high doses, this compound significantly increased the enzyme activity .

Antitumor Activities

In a study focusing on the synthesis of some (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones, compound 5c demonstrated potential antitumor activities against most of the tested subpanel tumor cell lines .

Antibacterial Activity

A series of thirteen nitrofurantoin analogues containing furan and pyrazole scaffolds were designed and synthesized. These analogues showed promising antibacterial activity and are considered as novel furan derivatives with potential therapeutic applications .

Sustainable Development Applications

Furan derivatives processed from furfural are key materials in sustainable development. They are considered green and environmentally friendly materials used to produce pharmaceuticals, resins, agrochemicals, and lacquers .

Safety and Hazards

The safety information for 2-Amino-1-furan-2-yl-ethanol includes hazard statements H301, H312, H332, and precautionary statements P301+P310, P305+P351+P338 .

properties

IUPAC Name

2-amino-1-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQAFPHYLSGNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883720
Record name 2-Furanmethanol, .alpha.-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-furan-2-yl-ethanol

CAS RN

2745-22-4
Record name α-(Aminomethyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2745-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanmethanol, alpha-(aminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanmethanol, .alpha.-(aminomethyl)-
Source EPA Chemicals under the TSCA
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Record name 2-Furanmethanol, .alpha.-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(furan-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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